molecular formula C10H9N3O2 B2891672 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 2402839-75-0

7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Cat. No. B2891672
CAS RN: 2402839-75-0
M. Wt: 203.201
InChI Key: PODPNJCPHSFOGS-UHFFFAOYSA-N
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Description

“7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid” is a compound with the molecular weight of 203.2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been a subject of research . A method for the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate by iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester followed by elimination of hydrogen iodide has been developed .


Molecular Structure Analysis

The molecular structure of “7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid” is represented by the InChI code: 1S/C10H9N3O2/c14-10(15)8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2,(H,14,15) .


Physical And Chemical Properties Analysis

“7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid” is a powder at room temperature . It has a molecular weight of 203.2 .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

Pyrimidines are known to display antioxidant effects . This means they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Antibacterial and Antifungal Effects

These compounds have been found to have antibacterial and antifungal properties . This makes them potentially useful in the development of new drugs to treat bacterial and fungal infections.

Antiviral Activities

Pyrimidines also exhibit antiviral effects . This suggests that they could be used in the development of antiviral drugs, which are particularly important in the fight against viral diseases.

Antituberculosis Effects

Another interesting application of pyrimidines is their antituberculosis effects . This could lead to the development of new treatments for tuberculosis, a serious infectious disease that primarily affects the lungs.

Use in Photochemical Synthesis

7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid can be used in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds . This process uses photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .

Use in Skeletal Editing of Organic Molecules

The compound EN300-7471282 has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .

Potential Anticancer Activity

Some novel 1, 2, 4-triazole containing pyrimidine derivatives have been found to have effective activity on HOP-92 as evaluated using the MTT assay . This suggests potential anticancer activity, although more research is needed in this area.

Safety and Hazards

The safety information for “7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of new compounds of the triazaacenaphthylene class, which includes “7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid”, is an urgent task . The introduction of different groups at specific positions of pyrrolo[2,3-d]pyrimidines has been found to enhance their anti-inflammatory activity , suggesting potential directions for future research.

properties

IUPAC Name

7-cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODPNJCPHSFOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C(N=CN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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